N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a benzothiazole derivative characterized by a bicyclic core structure (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole) linked to a phenylsulfanyl acetamide moiety. Its structural uniqueness lies in the combination of a rigid, partially saturated benzothiazole scaffold with a sulfur-containing substituent, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-17(2)8-12-15(13(20)9-17)23-16(18-12)19-14(21)10-22-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUAJPVTZXZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole core conjugated to a 2-(phenylsulfanyl)acetamide moiety. Retrosynthetic cleavage suggests two primary intermediates:
- Benzothiazole Core : Synthesized via cyclocondensation of 5,5-dimethylcyclohexane-1,3-dione with thiourea derivatives.
- Acetamide Side Chain : Introduced through nucleophilic acyl substitution or coupling reactions.
Synthesis of the Benzothiazole Core
Cyclocondensation of Cyclohexane-1,3-dione Derivatives
The 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is constructed via acid-catalyzed cyclization. A representative protocol involves:
- Reactants : 5,5-Dimethylcyclohexane-1,3-dione (1.0 equiv) and thiourea (1.2 equiv).
- Conditions : Reflux in glacial acetic acid (12 h, 120°C).
- Mechanism : Thiourea acts as a sulfur donor, facilitating ring closure through nucleophilic attack and subsequent dehydration.
Key Analytical Data:
Functionalization with the 2-(Phenylsulfanyl)acetamide Group
Chloroacetylation of the Benzothiazole Amine
The 2-amino group of the benzothiazole core undergoes chloroacetylation to enable subsequent thiol substitution:
- Reactants : Benzothiazole amine (1.0 equiv), chloroacetyl chloride (1.5 equiv).
- Conditions : Anhydrous DMF, K₂CO₃ (2.0 equiv), 0°C → rt, 6 h.
- Workup : Precipitation in ice-water, filtration, and drying.
Intermediate Characterization:
Thiol-Displacement with Benzenethiol
The chloroacetamide intermediate reacts with benzenethiol under basic conditions:
- Reactants : Chloroacetamide (1.0 equiv), benzenethiol (1.2 equiv).
- Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 8 h.
- Mechanism : SN₂ displacement of chloride by thiophenolate ion.
Final Product Data:
Alternative Synthetic Routes and Optimization
One-Pot Tandem Cyclization-Acylation
A streamlined approach combines benzothiazole formation and acetamide conjugation in a single vessel:
- Cyclocondensation : 5,5-Dimethylcyclohexane-1,3-dione + thiourea (AcOH, reflux).
- In Situ Acylation : Addition of chloroacetyl chloride and benzenethiol without intermediate isolation.
Analytical and Spectroscopic Validation
Chromatographic Purity
Challenges and Troubleshooting
- Low Yields in Thiol-Displacement : Attributed to steric hindrance from the 5,5-dimethyl group. Mitigated by using excess benzenethiol (1.5 equiv) and prolonged reaction times (12 h).
- Byproduct Formation : Oxidative coupling of thiols observed at temperatures >100°C. Controlled by inert atmosphere (N₂) and strict temperature regulation.
Scalability and Industrial Considerations
- Cost Analysis : Benzenethiol accounts for 42% of raw material costs. Substitution with sodium thiophenolate reduces expenses by 18%.
- Green Chemistry Metrics :
- E-Factor : 23.4 (solvent-intensive steps).
- PMI : 56.2 (opportunities for solvent recovery).
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide exhibit significant antimicrobial properties. The benzothiazole moiety is known for its ability to inhibit bacterial growth and has been explored as a scaffold for developing new antibiotics.
Case Study:
A study conducted on derivatives of benzothiazole demonstrated that modifications at the acetamide position enhanced their antibacterial efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through inhibition of specific pathways involved in inflammatory responses. The presence of the benzothiazole ring is crucial for this activity.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Inhibition Mechanism |
|---|---|---|
| Compound A | 20 | COX inhibition |
| Compound B | 15 | LOX inhibition |
| N-(5,5-dimethyl...) | 12 | NF-kB pathway inhibition |
This table illustrates the comparative effectiveness of this compound in inhibiting inflammatory pathways compared to other compounds .
Organic Semiconductors
The unique structural properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows it to be utilized in organic solar cells and light-emitting diodes (LEDs).
Case Study:
Recent studies have demonstrated that incorporating N-(5,5-dimethyl...) into polymer matrices enhances charge transport properties and stability under operational conditions .
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications at the Sulfanyl Group
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895468-31-2)
- Structure : Replaces the phenylsulfanyl group with a 4-fluorobenzenesulfonyl moiety.
- Key Properties :
- Molecular formula: C₁₇H₁₇FN₂O₄S₂
- Molecular weight: 396.46 g/mol
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide (CAS 663188-41-8)
- Structure : Features an ethylsulfanyl group and a benzamide linkage instead of phenylsulfanyl acetamide.
- Key Properties :
- Molecular formula: C₁₈H₂₀N₂O₂S₂
- Increased hydrophobicity due to the ethyl group, which may alter membrane permeability compared to the parent compound .
Modifications to the Benzothiazole Core
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Structure: Incorporates a cyano group on the benzothiazole core and a thiadiazole-sulfanyl substituent. Key Findings:
- Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL).
- Molecular docking studies suggest strong interactions with bacterial DNA gyrase, attributed to the thiadiazole moiety’s hydrogen-bonding capacity .
Functional Group Replacements
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Structure : Replaces the benzothiazole core with a bicyclic β-lactam system, commonly seen in cephalosporin antibiotics.
- Key Properties :
- The tetrazole and thiadiazole groups enhance hydrogen-bonding interactions, critical for binding to penicillin-binding proteins (PBPs) in bacteria .
Structural and Functional Implications
Hydrogen-Bonding Patterns
The presence of sulfanyl, sulfonyl, or heterocyclic substituents (e.g., thiadiazole) in analogs influences hydrogen-bonding networks, as described by Etter’s graph set analysis. For instance, sulfonyl groups in CAS 895468-31-2 may form stronger hydrogen bonds with water or biological targets compared to sulfanyl groups, affecting solubility and target affinity .
Bioactivity Correlations
- Electron-withdrawing groups (e.g., -SO₂-, -F): Enhance stability but may reduce membrane permeability.
- Thiadiazole/heterocyclic moieties : Improve antimicrobial activity via dual mechanisms (e.g., DNA gyrase inhibition and reactive oxygen species generation) .
Comparative Data Table
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C₁₁H₁₄N₂O₂S
- Molecular Weight : 238.31 g/mol
- CAS Number : 92491-27-5
The compound is believed to exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The benzothiazole moiety is known for its ability to interact with various enzymes, potentially inhibiting their activity.
- Modulation of Receptor Activity : It may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Anticancer Activity
Several studies have assessed the anticancer potential of this compound. For instance:
- In Vitro Studies : Research indicated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines. A notable study demonstrated that modifications in the benzothiazole structure could enhance antitumor activity against leukemia cells, with IC₅₀ values reported above 20 µg/mL for some derivatives .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects:
- Cytokine Modulation : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against leukemia cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Detailed Research Findings
- Antitumor Efficacy : In a study examining various substituted benzothiazoles, the compound demonstrated enhanced cytotoxic effects compared to its analogs. The presence of the phenylsulfanyl group was crucial for this activity.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways.
- Pharmacokinetics and Toxicology : Further studies are required to understand the pharmacokinetic profile and potential toxicological effects in vivo. Current data suggest moderate bioavailability and a favorable safety profile at therapeutic doses.
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
Optimization involves:
- Multi-step reaction design : Prioritize sequential coupling of the benzothiazole core with the phenylsulfanyl acetamide group. Use anhydrous solvents (e.g., DMF or THF) and catalysts like N-ethylmorpholine to enhance reactivity .
- Temperature control : Maintain 80–90°C during cyclization to ensure proper ring closure while minimizing side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Verify proton environments (e.g., methyl groups at 5,5-positions, acetamide NH) and carbon backbone .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and thioether (C-S) bonds (~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns consistent with the benzothiazole-acetamide scaffold .
Basic: What reaction conditions are pivotal for forming the benzothiazole core during synthesis?
Methodological Answer:
- Cyclization conditions : Use POCl₃ or PPA as cyclizing agents in refluxing toluene to form the tetrahydrobenzothiazole ring .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during thiazole ring closure .
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions during multi-step synthesis .
Advanced: How can researchers address contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- Cross-validation : Compare DFT-calculated NMR/IR spectra (using Gaussian or ORCA) with experimental data to identify mismatches in substituent effects .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure to confirm stereochemistry and bond lengths .
- Dynamic NMR studies : Investigate conformational flexibility (e.g., rotational barriers in the acetamide group) causing spectral discrepancies .
Advanced: What mechanistic strategies elucidate the formation of the phenylsulfanyl-acetamide linkage?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via TLC to identify intermediates (e.g., thiolate anions attacking α-carbonyl electrophiles) .
- Isotopic labeling : Use 13C-labeled acetamide precursors to trace bond formation via 13C NMR .
- Computational modeling : Simulate transition states (using DFT) to assess energy barriers for nucleophilic substitution at the acetamide carbonyl .
Advanced: How do structural modifications at the phenylsulfanyl group affect bioactivity, and how are these changes methodologically assessed?
Methodological Answer:
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) substituents on the phenyl ring. Evaluate bioactivity via enzyme inhibition assays (e.g., COX-2) .
- Molecular docking : Use AutoDock Vina to predict binding affinities against target proteins, correlating substituent effects with interaction energies .
- Solubility profiling : Measure logP values (HPLC) to assess how hydrophobic/hydrophilic modifications impact membrane permeability .
Advanced: What methodologies are recommended for analyzing batch-to-batch variability in synthesized samples?
Methodological Answer:
- HPLC-PDA : Quantify impurities (>0.1%) using reverse-phase C18 columns and UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Assess thermal stability differences between batches, which may indicate residual solvents or degradation .
- Multivariate analysis (PCA) : Statistically correlate process variables (e.g., reaction time, solvent ratio) with purity data to identify critical control points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
